![molecular formula C11H15N5O2S B15245650 {[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid CAS No. 91338-68-0](/img/structure/B15245650.png)
{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid
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Overview
Description
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid is a chemical compound with the molecular formula C12H16N4O2S. It is known for its unique structure, which includes a purine base linked to a sulfanylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce thiols. Substitution reactions result in modified purine derivatives with new functional groups .
Scientific Research Applications
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities to acyclovir.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid is unique due to its sulfanylacetic acid moiety, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid, and how are reaction conditions optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the 6-thiol group on the purine core can react with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl acetic acid moiety . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reactants. Continuous flow reactors or automated platforms may enhance scalability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- NMR : Use ¹H and ¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. HSQC or HMBC experiments validate connectivity between the purine core and side chains .
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular weight (±0.001 Da) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm for purines) assess purity (>95%) .
Q. How can researchers design experiments to investigate interactions with biological targets like enzymes or receptors?
- Methodology :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to targets like kinases or adenosine receptors .
- Crystallography : Co-crystallization with target proteins (e.g., purine-binding enzymes) reveals binding modes and active-site interactions .
- Enzyme Inhibition : Measure IC₅₀ values using kinetic assays (e.g., spectrophotometric monitoring of ATP hydrolysis) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare experimental conditions (e.g., buffer pH, co-solvents) that may alter compound stability or target binding .
- Dose-Response Curves : Validate activity across multiple cell lines or enzyme isoforms to identify context-dependent effects .
- Structural Validation : Re-analyze crystallographic data (e.g., electron density maps) to confirm ligand orientation in binding pockets .
Q. What computational methods predict reactivity and stability under varying experimental conditions?
- Methodology :
- Quantum Mechanics (QM) : Calculate reaction pathways (e.g., sulfur nucleophilicity) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., aqueous vs. lipid environments) on conformational stability .
- Machine Learning : Train models on existing purine derivative datasets to predict hydrolysis susceptibility or metabolic pathways .
Q. How should researchers synthesize analogs to explore structure-activity relationships (SAR) while maintaining core features?
- Methodology :
- Side-Chain Modifications : Replace the 2-methylpropyl group with alkyl/aryl halides via SN2 reactions to assess steric effects .
- Bioisosteres : Substitute the sulfanyl group with selenyl or methylene moieties to modulate electron density and hydrogen bonding .
- Parallel Synthesis : Use combinatorial libraries to screen analogs for enhanced potency or selectivity .
Q. What safety protocols are essential when handling this compound, considering its sulfanyl and acetic acid functional groups?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for aerosol prevention .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the sulfanyl group .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated hazardous containers .
Properties
CAS No. |
91338-68-0 |
---|---|
Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
2-[2-amino-9-(2-methylpropyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-6(2)3-16-5-13-8-9(16)14-11(12)15-10(8)19-4-7(17)18/h5-6H,3-4H2,1-2H3,(H,17,18)(H2,12,14,15) |
InChI Key |
CMFBTERDHNLIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origin of Product |
United States |
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